
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide, also known as HM-3, is a novel compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various biological studies.
作用機序
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide can alter the expression of various genes and proteins, leading to changes in cellular processes.
Biochemical and physiological effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and protect against neurodegeneration. It has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it an ideal tool for studying various cellular processes. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide is its toxicity. It has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on specific genes and proteins. Additionally, the development of new analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide could lead to the discovery of even more potent inhibitors with fewer toxic effects.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide involves a series of steps that include the reaction of 2-hydroxy-8-methylquinoline with p-tolualdehyde, followed by the reaction of the resulting product with 3-chloro-N-methylbenzamide. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide has been extensively studied for its potential use in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used in the development of new drugs and therapies.
特性
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-10-12-23(13-11-17)28(26(30)21-9-4-6-18(2)14-21)16-22-15-20-8-5-7-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWFWTXIODUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)

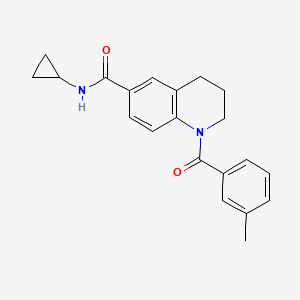

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

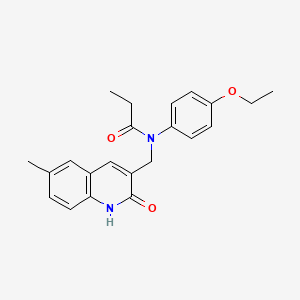
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
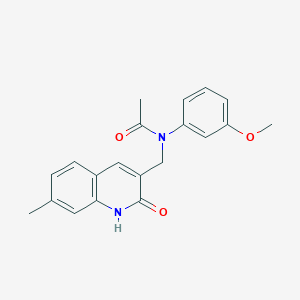
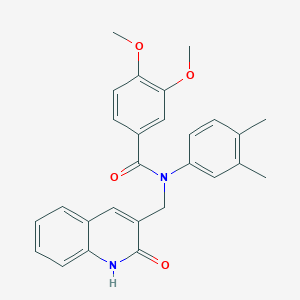

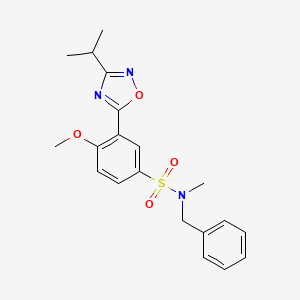
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)